molecular formula C17H13N5O3S B3291540 N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 872987-58-1

N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B3291540
CAS No.: 872987-58-1
M. Wt: 367.4 g/mol
InChI Key: SHYRNLKJTZJQBK-UHFFFAOYSA-N
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Description

N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a nitrophenyl group, a pyridazinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Group: Starting from a pyridine derivative, the pyridazinyl group can be synthesized through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Coupling with the Nitrophenyl Group: The final step involves coupling the nitrophenyl group with the previously synthesized intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactions: It may act as a catalyst or reactant, facilitating specific transformations.

Comparison with Similar Compounds

Similar Compounds

    N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other nitrophenyl or pyridazinyl derivatives.

    This compound: can be compared with other acetamide derivatives.

Uniqueness

  • The combination of the nitrophenyl, pyridazinyl, and sulfanylacetamide groups in a single molecule provides unique chemical and biological properties.
  • Its specific structure may offer advantages in terms of reactivity, stability, and specificity in various applications.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16(19-12-4-6-13(7-5-12)22(24)25)11-26-17-9-8-15(20-21-17)14-3-1-2-10-18-14/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRNLKJTZJQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
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N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
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N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
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N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
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N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

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